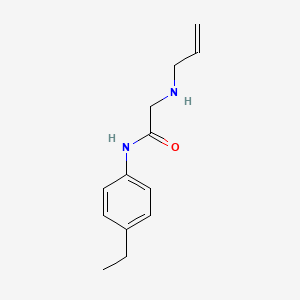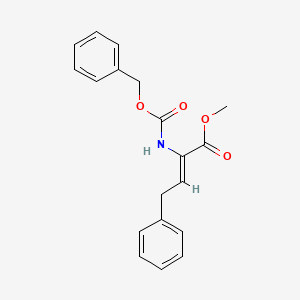
(Z)-methyl 2-(benzyloxycarbonylamino)-4-phenylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structural properties and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER typically involves the reaction of 4-phenylbut-2-enoic acid with a suitable amine and a protecting group such as CBZ (carbobenzyloxy). The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation steps. The esterification process is usually carried out using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs.
Scientific Research Applications
2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID
- 4-PHENYLBUT-2-ENOIC ACID METHYL ESTER
- 2-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER
Uniqueness
2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER is unique due to its specific structural features, such as the presence of the CBZ protecting group and the phenylbut-2-enoic acid backbone. These features confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl (Z)-4-phenyl-2-(phenylmethoxycarbonylamino)but-2-enoate |
InChI |
InChI=1S/C19H19NO4/c1-23-18(21)17(13-12-15-8-4-2-5-9-15)20-19(22)24-14-16-10-6-3-7-11-16/h2-11,13H,12,14H2,1H3,(H,20,22)/b17-13- |
InChI Key |
WUHZGVOIXWIBFL-LGMDPLHJSA-N |
Isomeric SMILES |
COC(=O)/C(=C/CC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(=CCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



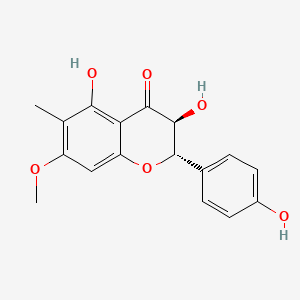
![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)
![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)
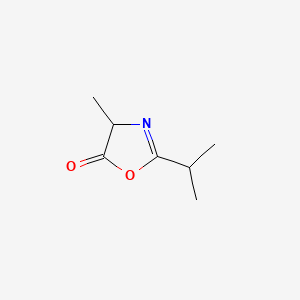
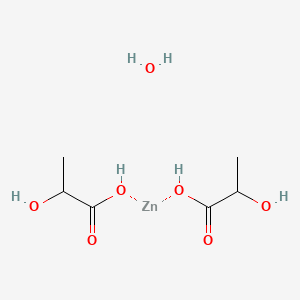

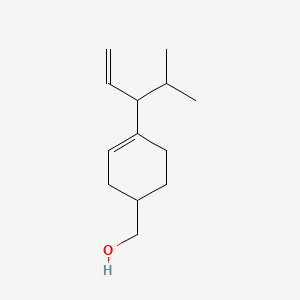
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
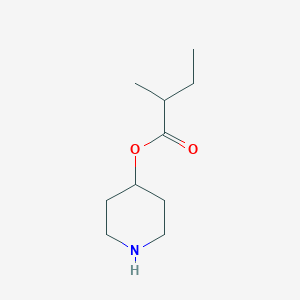
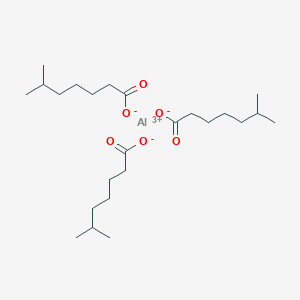
![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)
